molecular formula C14H15BrN2O3 B8090188 methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxylate

methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxylate

Cat. No.: B8090188
M. Wt: 339.18 g/mol
InChI Key: DKCJDZOTRCPOFM-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxylate (CAS: 850893-01-5) is a heterocyclic compound with the molecular formula C₁₄H₁₅BrN₂O₃ and a molecular weight of 339.2 g/mol . It features a bromine substituent at the 5-position of the indazole core, a tetrahydro-2H-pyran-2-yl (THP) protecting group at the 1-position, and a methyl ester at the 3-position. This compound is commercially available with a purity of 95% from suppliers such as Combi-Blocks Inc. and CymitQuimica . Its primary applications include use as a synthetic intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions due to the reactive bromine atom .

Properties

IUPAC Name

methyl 5-bromo-1-(oxan-2-yl)indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-19-14(18)13-10-8-9(15)5-6-11(10)17(16-13)12-4-2-3-7-20-12/h5-6,8,12H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCJDZOTRCPOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C2=C1C=C(C=C2)Br)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Basic Information

  • Molecular Formula : C14H15BrN2O3
  • Molecular Weight : 339.18 g/mol
  • CAS Number : 850893-01-5
  • MDL Number : MFCD32671451

Structural Characteristics

The compound's structure includes a bromine atom, a tetrahydropyran moiety, and an indazole ring, which contribute to its chemical reactivity and biological properties. The presence of these functional groups enhances its potential interactions with biological targets.

Medicinal Chemistry

Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxylate has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that indazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. The specific mechanism of action for this compound is still under investigation but may involve the inhibition of key signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Properties : Some derivatives of indazole are known to possess antimicrobial activity. Research indicates that the incorporation of the tetrahydropyran group may enhance the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes .

Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development:

  • Lead Compound for New Drugs : As a lead compound, it can be modified to improve efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are essential to understand how changes to the molecular structure affect biological activity .

Biological Research

This compound can serve as a tool in biological research:

  • Biochemical Assays : It can be utilized in assays to study the effects of indazole derivatives on various biological systems, including enzyme inhibition studies and receptor binding assays .

Synthetic Chemistry

The synthesis of this compound itself is of interest in synthetic organic chemistry:

  • Synthetic Methodologies : Researchers are exploring efficient synthetic routes to produce this compound, which could lead to advancements in synthetic methodologies applicable to other complex organic molecules .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various indazole derivatives, including this compound, for their ability to inhibit cancer cell growth. Results indicated that this compound significantly reduced viability in multiple cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another investigation, researchers assessed the antimicrobial properties of several indazole derivatives against common bacterial strains. Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-y)-1H-indazole-3-carboxylate demonstrated promising activity against Gram-positive bacteria, highlighting its potential use as an antimicrobial agent .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromine atom and the tetrahydropyran moiety play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain enzymes and receptors.

Comparison with Similar Compounds

5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole

  • Molecular Formula : C₁₂H₁₂BrIN₂O
  • Molecular Weight : 415.05 g/mol
  • Key Differences :
    • Substitution at the 3-position: This compound replaces the methyl carboxylate group with an iodine atom , significantly altering its reactivity. The iodo group enhances electrophilicity, making it more suitable for Ullmann or Buchwald-Hartwig couplings compared to the bromine-containing analog.
    • Applications : The iodine substituent offers versatility in synthesizing biaryl or heteroaryl structures, though its higher molecular weight and cost may limit large-scale use .

THP-Protected Indazoles with Alternative Substituents

Compounds such as 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (without the methyl ester) or analogs with hydroxyl or sulfonyl groups (e.g., ) differ in functionalization:

  • Reactivity : The absence of a methyl ester reduces solubility in polar solvents but simplifies downstream hydrolysis or amidation steps.
  • Synthetic Utility : THP-protected indazoles lacking electron-withdrawing groups (e.g., esters) are less reactive in cross-coupling reactions, emphasizing the critical role of the 3-carboxylate in facilitating metal-catalyzed transformations .

Non-Indazole THP-Protected Compounds

Examples include (1S,4R,4aS,8aR)-2-Oxo-1-(phenylsulfonyl)-4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-deca-hydronaphthalene-4a-carbaldehyde () and polyhydroxylated THP derivatives ():

  • Structural Contrasts : These compounds often feature THP as a hydroxyl-protecting group rather than part of an indazole scaffold. For instance, highlights THP in carbohydrate-like structures with multiple hydroxyl groups, which are critical for glycosylation studies or natural product synthesis.
  • Analytical Challenges: THP groups introduce stereochemical complexity, leading to split NMR signals (e.g., duplicate peaks in ¹H and ¹³C spectra), as noted in . This contrasts with the indazole derivatives, where the THP group primarily impacts solubility and steric hindrance .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Methyl 5-bromo-1-(THP)-1H-indazole-3-carboxylate C₁₄H₁₅BrN₂O₃ 339.2 Bromine, THP, Methyl ester Cross-coupling, medicinal chemistry
5-Bromo-3-iodo-1-(THP)-1H-indazole C₁₂H₁₂BrIN₂O 415.05 Bromine, Iodine, THP Ullmann couplings, biaryl synthesis
(1S,4R,4aS,8aR)-2-Oxo-1-(phenylsulfonyl)-4-((THP-oxy)methyl)-deca-hydronaphthalene-4a-carbaldehyde C₂₃H₂₉O₆S 457.5 THP, Sulfonyl, Aldehyde Stereochemical studies, natural product synthesis
Polyhydroxylated THP derivatives () Varies 400–500 (approx.) Multiple hydroxyls, THP Glycosylation, enzyme substrates

Research Findings and Implications

  • THP Group Stability : The THP protecting group enhances stability during synthetic steps but complicates NMR analysis due to diastereomer formation, as seen in .
  • Substituent Effects : The 3-carboxylate in the target compound improves solubility in organic solvents compared to halogen-only analogs, facilitating purification .
  • Market Availability : Methyl 5-bromo-1-(THP)-1H-indazole-3-carboxylate is more widely available (e.g., Combi-Blocks, CymitQuimica) than its iodo analog, which is niche and cost-prohibitive for large-scale use .

Biological Activity

Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxylate (CAS No. 850893-01-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

  • Molecular Formula : C14H15BrN2O3
  • Molecular Weight : 339.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of neurodegenerative diseases and cancer therapy. Research indicates that this compound may exhibit multitarget effects, which enhance its therapeutic potential.

Neuroprotective Effects

Recent studies have demonstrated the potential neuroprotective effects of this compound against neurodegenerative processes. The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease pathology.

Table 1: Inhibitory Activity Against AChE and BuChE

CompoundAChE IC50 (μM)BuChE IC50 (μM)
Methyl 5-bromo...3.48 ± 0.190.08
Rivastigmine0.0930.14

The results indicate that the compound exhibits significant inhibitory activity, surpassing that of established drugs like rivastigmine, suggesting its potential utility in treating Alzheimer's disease .

Antioxidant Activity

The compound also demonstrates notable antioxidant properties, which are crucial for combating oxidative stress associated with various diseases.

Table 2: Antioxidant Capacity Comparison

CompoundTotal Antioxidant Capacity (μmol Trolox equivalent/μmol)
Methyl 5-bromo...0.88 ± 0.034
Curcumin6.53 ± 0.25

This data suggests that while methyl 5-bromo... has antioxidant activity, it is significantly lower than that of curcumin, a well-known antioxidant .

Study on Neurotoxicity and Hepatotoxicity

In vitro studies assessing the cytotoxic effects of methyl 5-bromo... on neuronal and liver cell lines revealed promising results:

Table 3: Cytotoxicity Assays

Cell LineIC50 (μM)
SH-SY5Y (neuronal)36.28 ± 1.43
HepG2 (liver)Not reported

These findings indicate that the compound has a favorable safety profile in neuronal cells, which is critical for its development as a therapeutic agent .

In Vivo Studies

Preclinical studies have indicated that methyl 5-bromo... can reduce tumor growth rates in xenograft models, highlighting its potential as an anticancer agent.

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